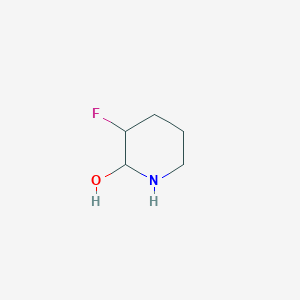
2-Piperidinol, 3-fluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Piperidinol, 3-fluoro- is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine and its derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-piperidinol, 3-fluoro- typically involves the fluorination of piperidine derivatives. One common method is the reaction of 2-piperidone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often at low temperatures, to ensure selectivity and yield.
Industrial Production Methods: Industrial production of 2-piperidinol, 3-fluoro- may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and advanced fluorination techniques ensures high purity and consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Piperidinol, 3-fluoro- undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Fluorinated ketones or aldehydes.
Reduction: Fluorinated amines or alcohols.
Substitution: Various substituted piperidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Piperidinol, 3-fluoro- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-piperidinol, 3-fluoro- involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can improve the bioavailability and efficacy of the resulting pharmaceuticals .
Comparación Con Compuestos Similares
2-Piperidinol: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluoropiperidine: Similar structure but without the hydroxyl group at the 2-position.
2-Piperidone: A precursor in the synthesis of 2-piperidinol, 3-fluoro-, but lacks the fluorine atom.
Uniqueness: The presence of both the hydroxyl group and the fluorine atom in 2-piperidinol, 3-fluoro- makes it unique. This combination enhances its reactivity and potential biological activities, distinguishing it from other piperidine derivatives .
Propiedades
Fórmula molecular |
C5H10FNO |
|---|---|
Peso molecular |
119.14 g/mol |
Nombre IUPAC |
3-fluoropiperidin-2-ol |
InChI |
InChI=1S/C5H10FNO/c6-4-2-1-3-7-5(4)8/h4-5,7-8H,1-3H2 |
Clave InChI |
QKWNZSUADXSVRP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(NC1)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















